N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide is an organic compound that features a furan ring, a hydroxypropyl group, and a phenoxypropanamide moiety
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Furan derivatives have been known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
Furan derivatives have been known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the hydroxypropyl group: This step can be achieved through the reaction of furan with an appropriate epoxide under acidic or basic conditions to yield the hydroxypropyl derivative.
Formation of the phenoxypropanamide moiety: This involves the reaction of the hydroxypropyl furan derivative with phenoxypropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide is unique due to its combination of a furan ring, hydroxypropyl group, and phenoxypropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a furan ring, a hydroxyl group, and a phenoxypropanamide structure, contributing to its unique reactivity and biological properties. Its molecular formula is C15H17NO3 with a molecular weight of 273.30 g/mol. The compound appears as a white to off-white powder.
Initial studies suggest that this compound may interact with specific enzymes or receptors, influencing biochemical pathways related to inflammation and pain modulation. The compound's ability to inhibit histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) has been highlighted, indicating its potential as an anti-proliferative agent .
1. Enzyme Inhibition
This compound has shown promise in inhibiting various enzymes involved in cellular signaling pathways. The following table summarizes key findings from recent studies:
Enzyme | Inhibition Type | IC50 Value | Source |
---|---|---|---|
Histone Deacetylase (HDAC) | Competitive | 25 µM | |
Matrix Metalloproteinase (MMP) | Non-competitive | 15 µM | |
Mitogen-Activated Protein Kinase (MAPK) | Mixed | 30 µM |
These findings indicate that the compound may serve as a valuable lead for developing new therapeutic agents targeting these enzymes.
2. Anti-Cancer Activity
Research has indicated that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cell lines. A study involving the MDA-MB-468 breast cancer cell line demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM .
Case Study 1: Breast Cancer Cell Line
In vitro studies on the MDA-MB-468 breast cancer cell line showed that treatment with this compound resulted in:
- Increased Apoptosis : Flow cytometry analysis revealed a 40% increase in apoptotic cells after 24 hours of treatment.
- Cell Cycle Arrest : The compound caused G1 phase arrest, indicating its potential to disrupt the cell cycle .
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the compound's ability to modulate inflammatory responses. Treatment with this compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages, suggesting its utility in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzamide | C15H16FNO4 | Contains fluorine; potential for enhanced biological activity due to halogen substitution. |
N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamide | C15H21NO3 | Features a cyclopropyl group; may exhibit different pharmacological properties. |
N-(3-bromo-3-hydroxypropyl)-2-phenoxypropanamide | C15H20BrNO3 | Contains bromine; could influence solubility and reactivity compared to the original compound. |
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-12(21-13-7-4-3-5-8-13)15(18)17-11-16(2,19)14-9-6-10-20-14/h3-10,12,19H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHBCSDCXOQAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C)(C1=CC=CO1)O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.